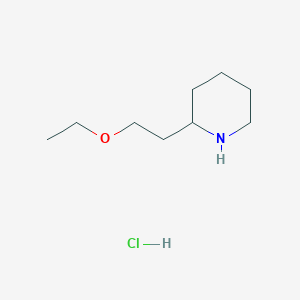

2-(2-Ethoxyethyl)piperidine hydrochloride

Description

Comparative Analysis with Related Derivatives

Key observations:

- Positional isomers (e.g., 3- or 4-substituted derivatives) share identical molecular formulas and weights but differ in biological activity due to steric and electronic effects.

- Substituting ethoxy with smaller alkoxy groups (e.g., methoxy) reduces molecular weight while altering lipophilicity.

Synonyms and Registry Numbers: CAS, PubChem CID, and Regulatory Classifications

Synonyms

Regulatory Classifications

- GHS Classification : While specific data for this compound are limited, structurally analogous piperidine derivatives (e.g., 4-(2-ethoxyethyl)piperidine HCl) are classified under H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

- Regulatory Status : Not explicitly listed under major international regulations (e.g., EPA, REACH), but typically handled as a laboratory chemical requiring standard organic compound precautions.

Properties

IUPAC Name |

2-(2-ethoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-2-11-8-6-9-5-3-4-7-10-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDSVYYTFGPQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Ethoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-chloroethanol under basic conditions to form 2-(2-hydroxyethyl)piperidine. This intermediate is then reacted with ethyl iodide to introduce the ethoxy group, resulting in 2-(2-ethoxyethyl)piperidine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

These optimizations may include the use of different solvents, catalysts, and purification techniques to enhance the efficiency of the process .

Chemical Reactions Analysis

Reaction Pathways and Mechanisms

The primary mechanisms involved in the reactions of 2-(2-Ethoxyethyl)piperidine hydrochloride include:

-

Nucleophilic Substitution : The nitrogen atom in the piperidine ring acts as a nucleophile, attacking electrophilic centers such as alkyl halides or acyl chlorides. This substitution results in the formation of new compounds with varying biological activities.

-

Formation of Ionic Liquids : Some reactions lead to the formation of ionic liquids, which are characterized by their low volatility and high thermal stability. These ionic compounds can be synthesized by reacting the base form of 2-(2-Ethoxyethyl)piperidine with appropriate alkyl halides, resulting in products that remain liquid at room temperature .

Characterization of Products

The synthesized products are typically characterized using various analytical techniques:

-

Mass Spectrometry : This technique helps identify molecular weights and confirm the structure of synthesized compounds by detecting specific ions corresponding to the expected molecular fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both and NMR spectroscopy provide insights into the chemical environment surrounding hydrogen and carbon atoms within the molecule, allowing for detailed structural analysis.

-

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify functional groups present in the synthesized compounds by observing characteristic absorption bands.

Example Reactions

Here are some notable reactions involving this compound:

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| N-Alkylation | 1-(2-Ethoxyethyl)-4-piperidone + Alkyl Halide | Reflux in Acetonitrile | N-Alkylated piperidine derivatives |

| Acylation | 1-(2-Ethoxyethyl)-4-hydroxypiperidine + Acyl Chloride | Ultrasonic bath for 10 min | Acylated piperidine derivatives |

| Formation of Ionic Liquid | Base form of 2-(2-Ethoxyethyl)piperidine + Alkyl Halide | Reflux in Acetonitrile | Ionic liquid derivatives |

Pharmacological Implications

The chemical modifications of this compound have shown promise in enhancing pharmacological properties such as local anesthetic effects and antiarrhythmic activities. Studies have indicated that certain derivatives exhibit improved efficacy compared to parent compounds, suggesting potential therapeutic applications .

Scientific Research Applications

Organic Chemistry

- Reagent in Organic Synthesis : 2-(2-Ethoxyethyl)piperidine hydrochloride serves as a reagent in organic synthesis, facilitating various chemical transformations including oxidation, reduction, and substitution reactions. These reactions allow for the formation of complex organic molecules that are essential in pharmaceutical development .

Biological Studies

- Pharmacological Research : The compound is explored for its potential biological activities, particularly its interactions with biomolecules. Studies have shown that derivatives of piperidine exhibit analgesic properties comparable to established analgesics like morphine but with reduced toxicity .

- Local Anesthetic Properties : Research indicates that 2-(2-ethoxyethyl)piperidine derivatives may possess local anesthetic and antiarrhythmic activities. For instance, clinical trials on related compounds have demonstrated effective analgesic action, suggesting potential therapeutic uses in pain management .

Medicinal Chemistry

- Development of Therapeutics : The compound's unique structure allows it to interact with various molecular targets, making it a candidate for the development of new therapeutic agents. Its derivatives have been synthesized and tested for efficacy against pain and arrhythmias, showcasing promising results in preclinical studies .

Case Study 1: Analgesic Activity

In a comparative study on piperidine derivatives, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl benzoate hydrochloride was evaluated for its analgesic potency against traditional opioids. Results indicated that this compound exhibited superior analgesic effects with lower toxicity profiles compared to morphine .

Case Study 2: Local Anesthetic Efficacy

Another study focused on synthesizing fluorobenzoate esters of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol. These compounds were analyzed for their local anesthetic properties using animal models, demonstrating significant efficacy as both anesthetics and antiarrhythmics .

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethyl)piperidine hydrochloride is not well-defined, but it is believed to interact with various molecular targets and pathways. The compound’s effects are likely mediated through its interaction with enzymes and receptors, influencing biological processes at the molecular level . Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Key Properties :

- Chemical Formula: C₉H₂₀ClNO (calculated molecular weight: 193.7 g/mol).

- Structural Features : The ethoxyethyl group introduces moderate lipophilicity compared to shorter alkoxy chains (e.g., methoxy) or bulkier substituents (e.g., phenylethyl).

- Synthesis : Likely synthesized via nucleophilic substitution, analogous to 2-[2-(propan-2-yloxy)ethyl]piperidine hydrochloride, where an ethoxyethyl halide reacts with piperidine followed by HCl treatment .

Comparison with Structurally Similar Piperidine Derivatives

Substituent Effects on Physicochemical Properties

The table below compares 2-(2-Ethoxyethyl)piperidine hydrochloride with piperidine derivatives bearing different substituents:

Pharmacological and Functional Comparisons

- Acetylcholinesterase Inhibition: Piperidine derivatives like donepezil (1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine) exhibit acetylcholinesterase inhibition. The ethoxyethyl group in 2-(2-Ethoxyethyl)piperidine HCl may enhance binding affinity compared to methoxy groups due to increased chain flexibility .

- Dopamine Transporter Modulation: Compounds like GZ-246B with phenylethyl substituents show potent vesicular monoamine transporter-2 (VMAT2) inhibition, whereas ethoxyethyl derivatives may lack sufficient bulk for similar efficacy .

Biological Activity

2-(2-Ethoxyethyl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H24ClN

- Molecular Weight : 219.77 g/mol

- CAS Number : 946682-08-2

This compound is believed to exert its biological effects through several mechanisms:

- Signaling Pathway Regulation : It interacts with critical signaling pathways involved in cancer progression, including STAT-3, NF-κB, PI3K/Akt, JNK/p38 MAPK, and TGF-β/SMAD. These interactions can lead to apoptosis in cancer cells and inhibition of cell migration .

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and potentially altering the pharmacokinetics of co-administered drugs.

Anticancer Properties

Research indicates that this compound may have anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating caspase-dependent pathways . The compound's effectiveness varies with dosage; lower concentrations may exhibit minimal toxicity while higher concentrations can lead to significant adverse effects.

Local Anesthetic Activity

In experimental studies, derivatives of 2-(2-Ethoxyethyl)piperidine have shown promise as local anesthetics. For instance, the compound was tested for its anesthetic properties in laboratory animals, demonstrating effective inhibition of pain responses during infiltration anesthesia .

Case Studies

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of breast and ovarian cancer cells. The mechanism involves disruption of mitochondrial membrane potential and activation of apoptotic pathways .

- Toxicity Assessments : Acute toxicity studies conducted on laboratory mice indicated that the compound has a calculated lethal dose (LD50) that varies based on administration methods and dosages. Observations included behavioral changes and metabolic disturbances post-administration .

Data Tables

Q & A

Q. First Aid :

- Skin contact : Wash with soap/water for 15 minutes .

- Eye exposure : Rinse with saline for 20 minutes and seek medical attention .

Advanced: How can spectroscopic methods validate the structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the ethoxyethyl and piperidine moieties via characteristic shifts (e.g., δ 1.2–1.4 ppm for ethoxy CH₃, δ 3.4–3.6 ppm for piperidine CH₂) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .

- Mass Spectrometry :

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

- Purity analysis :

- HPLC/GC : Use C18 columns (ACN/water mobile phase) with UV detection at 210–254 nm .

Advanced: What strategies resolve contradictions in reported toxicity data for piperidine derivatives?

Answer:

Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require:

- Dose-response studies : Establish LC₅₀/EC₅₀ values across multiple models (e.g., zebrafish embryos, mammalian cell lines) .

- Purity verification : Quantify impurities (e.g., residual solvents, byproducts) via LC-MS .

- Mechanistic assays : Test for specific toxic pathways (e.g., mitochondrial dysfunction, oxidative stress) using fluorescent probes (e.g., MitoSOX) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., acetylcholinesterase, GPCRs) .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR models : Corate structural features (e.g., logP, polar surface area) with activity data to design analogs .

Basic: What are the key physicochemical properties influencing experimental design?

Answer:

Critical properties include:

- Solubility : Test in PBS, DMSO, or ethanol for in vitro assays .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

- pKa : Determine via potentiometric titration to predict ionization state at physiological pH .

Advanced: How to design experiments analyzing the compound’s role in enzyme inhibition?

Answer:

- Kinetic assays : Measure IC₅₀ using fluorogenic substrates (e.g., acetylthiocholine for AChE inhibition) .

- Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots .

- Crystallography : Co-crystallize with target enzymes to resolve binding modes (e.g., PDB deposition) .

Basic: What analytical techniques quantify the compound in biological matrices?

Answer:

- LC-MS/MS : Use MRM mode with deuterated internal standards for plasma/brain homogenates .

- Sample prep : Protein precipitation (ACN) or SPE for matrix cleanup .

Advanced: How to address variability in reported solubility and stability data?

Answer:

- Standardized protocols : Follow OECD 105 (shake-flask method) for solubility .

- Forced degradation : Expose to UV light, acidic/alkaline conditions to identify degradation pathways .

Advanced: What in vivo models are appropriate for pharmacokinetic studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.